molecular formula C12H15F3N4O B2798150 N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide CAS No. 2034608-03-0

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide

Cat. No.: B2798150
CAS No.: 2034608-03-0
M. Wt: 288.274
InChI Key: HMUBHMCSWBSHMY-UHFFFAOYSA-N
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Description

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring substituted with an acetamide group

Mechanism of Action

Target of Action

A structurally similar compound, imatinib, is known to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

It’s worth noting that similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinase, thereby disrupting the signal transduction cascades it would normally activate .

Biochemical Pathways

The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways, including those involved in cell growth and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide are not detailed in the search results. Pharmacokinetics often involves the study of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These properties can significantly impact a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The inhibition of tyrosine kinases by similar compounds can lead to disrupted signal transduction, potentially affecting cellular functions such as growth, differentiation, and apoptosis .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can often impact the effectiveness and stability of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide typically involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of trifluoromethylpyrimidine with piperidine under controlled conditions to form the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)methanol
  • N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)amine

Uniqueness

N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)acetamide is unique due to the presence of the acetamide group, which can influence its binding affinity and specificity towards biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N4O/c1-8(20)17-9-3-6-19(7-4-9)11-16-5-2-10(18-11)12(13,14)15/h2,5,9H,3-4,6-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUBHMCSWBSHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(CC1)C2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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